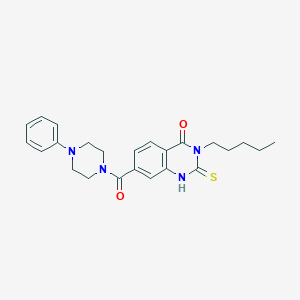
3-pentyl-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-pentyl-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a synthetic compound that has gained attention in the scientific community due to its potential in drug development. This compound is also known as JNJ-7777120 and has been studied extensively for its mechanism of action and physiological effects.
Applications De Recherche Scientifique
Chemical Properties and Structural Analysis
The compound is closely related to pelanserin, which is known for its potent antagonistic effects on serotonin 5-HT2 and α1-adrenoceptor. The structure of pelanserin involves a quinazolinedione heterocycle and a phenylpiperazine group, connected by an n-propyl chain. The molecular arrangement shows a significant dihedral angle between the benzene ring and the quinazolinedione ring system, which could be pivotal for its biological activity. In the crystal form, pelanserin molecules form centrosymmetric dimers through hydrogen bonding, a characteristic that could influence its stability and reactivity in various conditions (Aguirre Hernández, Somanathan, & Bernès, 2014).
Synthesis and Functionalization
The compound's synthesis involves intricate chemical reactions, demonstrating its potential to form diverse derivatives through intramolecular electrophilic cyclization. This process allows for the creation of various structurally complex and functionally rich compounds, indicating its versatility in chemical synthesis and potential applicability in creating novel molecules with specific biological activities (Kut, Onysko, & Lendel, 2020).
Anticancer Potential
Quinazoline derivatives, closely related to the mentioned compound, have shown significant promise in cancer treatment. The methodology of synthesizing these derivatives has been optimized to enhance their effectiveness against cancer cell lines. In particular, certain quinazoline derivatives have exhibited remarkable activity against CNS SNB-75 Cancer cell line, demonstrating the potential of such compounds in developing potent anticancer agents (Noolvi & Patel, 2013).
Antihistaminic and Anti-inflammatory Properties
Quinazolin-4-one derivatives have been synthesized and shown to possess significant H1-antihistaminic activity, indicating their potential use in treating allergies and related conditions. Some derivatives have shown negligible sedation effects compared to standard antihistamine drugs, suggesting their advantage in terms of side effects (Alagarsamy & Parthiban, 2014). Similarly, other quinazolin-4-one derivatives have demonstrated analgesic and anti-inflammatory properties, further underscoring the therapeutic potential of this compound's derivatives (Alagarsamy, Solomon, & Dhanabal, 2007).
Propriétés
IUPAC Name |
3-pentyl-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-2-3-7-12-28-23(30)20-11-10-18(17-21(20)25-24(28)31)22(29)27-15-13-26(14-16-27)19-8-5-4-6-9-19/h4-6,8-11,17H,2-3,7,12-16H2,1H3,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEQAAUERYJNMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2500118.png)
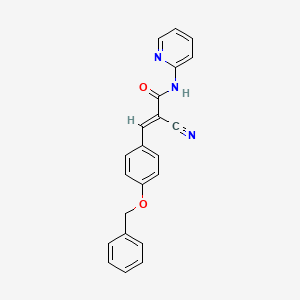

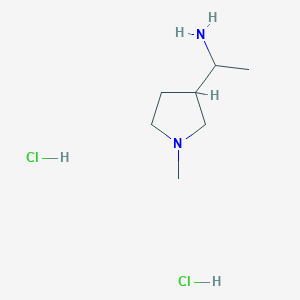
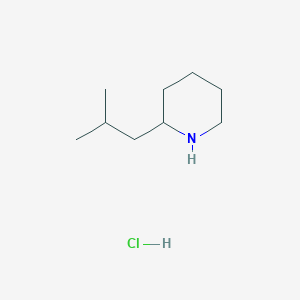
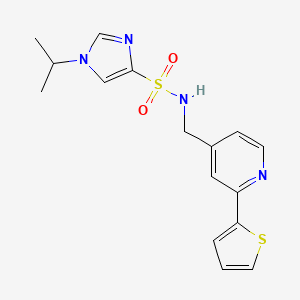

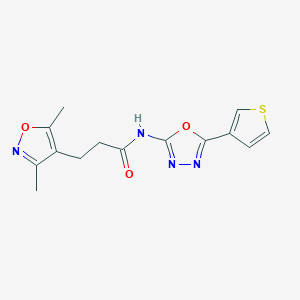
![N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2500131.png)
![2-[[1-(2-Pyridin-3-ylacetyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2500132.png)
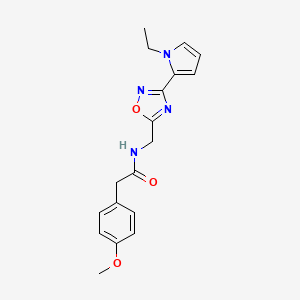
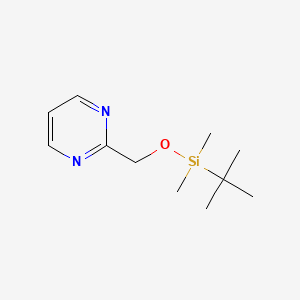
![({2-[(5-Chloropyridin-3-yl)oxy]-5-fluorophenyl}methyl)(methyl)amine](/img/structure/B2500138.png)
